(R)-2-Methyl-6-(pyrrolidin-2-yl)pyridine dihydrochloride is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by a pyridine ring substituted with a methyl group and a pyrrolidine moiety, which imparts distinctive chemical and biological properties. The compound is known for its interaction with various biological targets, particularly the neuronal nicotinic acetylcholine receptors, making it of interest in pharmacological research.
The synthesis of (R)-2-Methyl-6-(pyrrolidin-2-yl)pyridine dihydrochloride typically involves the reaction of 2-methylpyridine with pyrrolidine. A common method includes the use of palladium on carbon as a catalyst in the presence of hydrogen gas, conducted in an organic solvent such as ethanol at elevated temperatures to ensure complete conversion to the desired product .
In industrial settings, continuous flow synthesis techniques may be employed to enhance efficiency and scalability. These methods allow for precise control over reaction parameters and can yield high-purity products through automated systems and advanced reactors.
The molecular structure of (R)-2-Methyl-6-(pyrrolidin-2-yl)pyridine dihydrochloride features a pyridine ring with a methyl group at the 2-position and a pyrrolidine group at the 6-position. The compound exists as a dihydrochloride salt, which enhances its solubility in aqueous environments.
The InChI representation for this compound is:
The InChI Key is:
These identifiers are crucial for database searches and chemical information retrieval .
(R)-2-Methyl-6-(pyrrolidin-2-yl)pyridine dihydrochloride can participate in various chemical reactions typical of pyridine derivatives. Common reactions include nucleophilic substitutions and electrophilic aromatic substitutions, which can yield diverse derivatives depending on the substituents involved.
The reactivity of this compound can be influenced by the presence of the pyrrolidine ring, which may affect its electron density and steric hindrance during reactions. This unique structure allows for potential modifications that can lead to novel compounds with varied biological activities .
The primary mechanism of action for (R)-2-Methyl-6-(pyrrolidin-2-yl)pyridine dihydrochloride involves its role as an agonist at neuronal nicotinic acetylcholine receptors (nAChRs). Upon binding to these receptors, it triggers conformational changes that lead to increased ion permeability across the neuronal membrane.
This activation influences neurotransmitter release, modulates synaptic transmission, and affects cellular excitability. The pharmacokinetics suggest that similar compounds are well absorbed and can cross the blood-brain barrier effectively, indicating potential central nervous system activity .
(R)-2-Methyl-6-(pyrrolidin-2-yl)pyridine dihydrochloride is typically stored at ambient temperature under inert conditions to prevent degradation. It appears as a white to off-white solid or crystalline powder.
The compound exhibits solubility in polar solvents due to its ionic nature as a dihydrochloride salt. Its melting point and boiling point are not extensively documented but can be inferred from similar compounds within its class.
(R)-2-Methyl-6-(pyrrolidin-2-yl)pyridine dihydrochloride has several applications in scientific research:
The pyrrolidine ring—a saturated five-membered nitrogen heterocycle—serves as a privileged scaffold in modern drug discovery due to its distinct physicochemical and spatial properties. Its sp³-hybridized carbon atoms confer significant three-dimensional (3D) coverage and structural rigidity, enabling efficient exploration of pharmacophore space. This contrasts sharply with flat aromatic systems, which offer limited spatial diversity [5]. The scaffold’s pseudorotation (conformational flexibility) further enhances its ability to adapt to diverse biological targets, optimizing binding interactions [5].
Pyrrolidine’s balanced lipophilicity (LogP = 0.75) and polarity (polar surface area = 12 Ų) facilitate membrane permeability and bioavailability, critical for central nervous system (CNS) penetration [5]. These properties underpin its prevalence: 37 United States Food and Drug Administration (US FDA)-approved drugs incorporate pyrrolidine, spanning therapeutic areas such as diabetes (e.g., Miglitol), neurodegeneration, and infectious diseases [5] [7]. The scaffold’s synthetic versatility allows for ring construction from acyclic precursors or functionalization of proline derivatives, supporting rapid structure-activity relationship (SAR) exploration [5].
Table 1: Physicochemical Comparison of Pyrrolidine with Related Scaffolds
Parameter | Pyrrolidine | Pyrrole | Cyclopentane |
---|---|---|---|
Hybridization | sp³ | sp² | sp³ |
Aromaticity | Non-aromatic | Aromatic | Non-aromatic |
LogP | 0.75 | 0.15 | 1.39 |
Dipole Moment (D) | 1.58 | 1.80 | 0.00 |
Chiral Centers | Up to 4 | 0 | Up to 5 |
Chirality is a pivotal feature of pyrrolidine-based therapeutics, as enantiomers often exhibit divergent biological activities due to stereoselective protein binding. The pyrrolidine ring possesses up to four chiral centers, generating up to 16 stereoisomers with distinct target affinities [5]. For instance, in G-protein coupled receptor 40 (GPR40) agonists for type 2 diabetes, the (R,R)-enantiomer of a cis-4-trifluoromethylpyrrolidine derivative demonstrated 5-fold greater potency (half-maximal effective concentration = 0.11 μM) than its (S,S)-counterpart due to optimized spatial orientation of the carboxylic acid pharmacophore [5].
Conformational control via substituents further refines bioactivity. Fluorination at proline’s C4 position locks ring puckering: trans-4-fluoroproline favors the exo conformation, while cis-4-fluoroproline stabilizes the endo conformation. This tuning influences peptide backbone geometry in drug candidates, enhancing target selectivity [5]. In CNS drug design, chirality dictates blood-brain barrier penetration and receptor engagement efficiency. The (R)-enantiomer of 2-Methyl-6-(pyrrolidin-2-yl)pyridine exploits this precision, leveraging its specific configuration for nicotinic acetylcholine receptor (nAChR) binding [5].
Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels implicated in cognitive processing, memory, and neurotransmitter release. Dysregulation of α4β2 and α7 nAChR subtypes is linked to Alzheimer’s disease, Parkinson’s disease, and schizophrenia [3] [10]. Pyridine-containing compounds exhibit high affinity for nAChRs due to structural mimicry of nicotine’s pyridine moiety, facilitating receptor modulation [3].
(R)-2-Methyl-6-(pyrrolidin-2-yl)pyridine merges pyrrolidine’s 3D diversity with pyridine’s nAChR-targeting capability. The methyl group adjacent to the pyridine nitrogen enhances metabolic stability, while the protonatable pyrrolidine nitrogen facilitates salt formation (e.g., dihydrochloride) for improved solubility [3] [10]. This dual-ring system addresses key challenges in CNS drug design:
Table 2: Pyridine-Containing United States Food and Drug Administration-Approved Central Nervous System Drugs
Drug | Therapeutic Indication | Target |
---|---|---|
Tacrine | Alzheimer’s disease | Acetylcholinesterase |
Roflumilast | Chronic obstructive pulmonary disease | Phosphodiesterase-4 |
Pyridostigmine | Myasthenia gravis | Acetylcholinesterase |
Delavirdine | Human immunodeficiency virus | Reverse transcriptase |
The resurgence of nAChR agonists highlights their therapeutic potential. Clinical setbacks with orthosteric agonists (e.g., varenicline’s side effects) underscore the need for allosteric modulators or partial agonists like (R)-2-Methyl-6-(pyrrolidin-2-yl)pyridine, which may offer improved safety profiles through subtype-specific activation [10]. Ongoing research aims to leverage chiral pyrrolidine-pyridine hybrids for neurodegenerative and psychiatric disorders where nAChR dysfunction is a hallmark [3] [10].
CAS No.: 131580-36-4
CAS No.: 6831-14-7
CAS No.: 53938-08-2
CAS No.: 4261-17-0
CAS No.: 2016-48-0